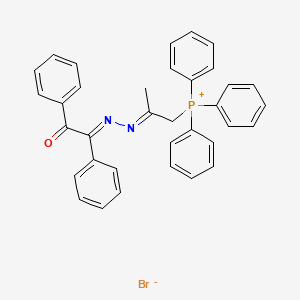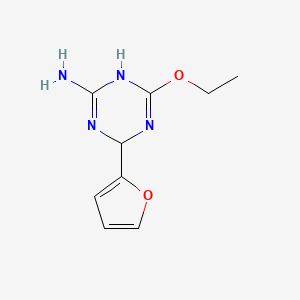![molecular formula C11H9BrN2O B13139462 4-(Bromomethyl)-[3,3'-bipyridin]-6-ol](/img/structure/B13139462.png)
4-(Bromomethyl)-[3,3'-bipyridin]-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bromomethyl)-[3,3’-bipyridin]-6-ol is an organic compound that belongs to the class of bipyridines This compound features a bromomethyl group attached to one of the pyridine rings and a hydroxyl group on the other
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol typically involves the bromination of a precursor bipyridine compound. One common method includes the reaction of a 4’-methyl-bipyridine derivative with a brominating agent in a hydrobromic acid/alkali metal bromate system under photo-irradiation . The reaction conditions are carefully controlled to ensure the selective bromination of the methyl group, resulting in the formation of the bromomethyl derivative.
Industrial Production Methods
Industrial production of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol may involve similar synthetic routes but on a larger scale. The process typically includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The bromination reaction is conducted in a controlled environment to minimize by-products and ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-[3,3’-bipyridin]-6-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom and form a methyl derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Formation of new bipyridine derivatives with different functional groups.
Oxidation Reactions: Formation of ketones or aldehydes.
Reduction Reactions: Formation of methyl-substituted bipyridine derivatives.
Scientific Research Applications
4-(Bromomethyl)-[3,3’-bipyridin]-6-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and coordination compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts, due to its unique chemical properties
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-(Bromomethyl)-[3,3’-bipyridin]-6-ol can be compared with other bipyridine derivatives, such as:
4,4’-Bis(bromomethyl)-2,2’-bipyridine: Similar in structure but with two bromomethyl groups, leading to different reactivity and applications.
4-(Bromomethyl)-3-methoxybenzonitrile:
4-(Bromomethyl)pyridine hydrobromide: A simpler structure with a single pyridine ring, used in different contexts.
These comparisons highlight the unique features of 4-(Bromomethyl)-[3,3’-bipyridin]-6-ol, such as its dual functional groups and potential for diverse chemical modifications.
Properties
Molecular Formula |
C11H9BrN2O |
|---|---|
Molecular Weight |
265.11 g/mol |
IUPAC Name |
4-(bromomethyl)-5-pyridin-3-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H9BrN2O/c12-5-9-4-11(15)14-7-10(9)8-2-1-3-13-6-8/h1-4,6-7H,5H2,(H,14,15) |
InChI Key |
FGVWKCOCPULVQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CNC(=O)C=C2CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


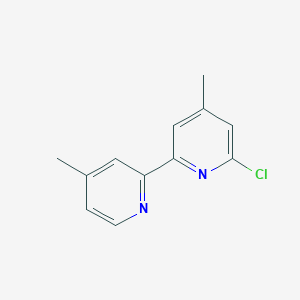
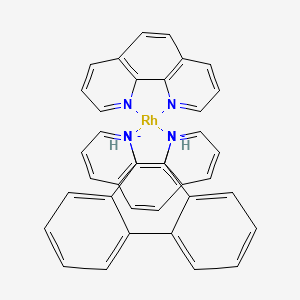
![[(2R)-3-[2-(12-aminododecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13139394.png)
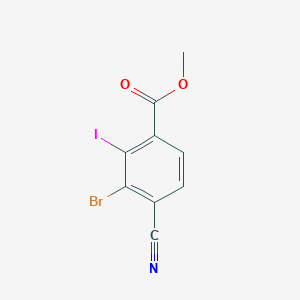
![3,3'-Diethyl-2,2'-dithioxo-[5,5'-bithiazolidine]-4,4'-dione](/img/structure/B13139403.png)
![(2-Methyl-4-(trifluoromethyl)benzofuro[2,3-b]pyridin-8-yl)boronic acid](/img/structure/B13139411.png)
![6,15-dihexyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B13139413.png)
![{[3-(Methoxymethyl)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B13139414.png)



![Naphtho[2,3-h]cinnoline](/img/structure/B13139445.png)
